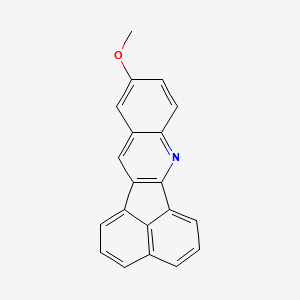
10-Methoxyacenaphtho(1,2-b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 10-Methoxyacenaphtho(1,2-b)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of acenaphthenequinone with aniline in the presence of a suitable catalyst can lead to the formation of the quinoline ring system . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
10-Methoxyacenaphtho(1,2-b)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the desired product. Major products formed from these reactions include acenaphthoquinolin-10-ol and other derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
10-Methoxyacenaphtho(1,2-b)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and as a probe in various biochemical assays . In industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 10-Methoxyacenaphtho(1,2-b)quinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups . The methoxy group at the 10th position plays a crucial role in modulating its activity and binding affinity to target molecules . Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
10-Methoxyacenaphtho(1,2-b)quinoline can be compared with other similar compounds such as acenaphthenequinone, quinoline, and their derivatives . While acenaphthenequinone lacks the quinoline ring system, quinoline does not possess the acenaphthene moiety. The presence of both moieties in this compound, along with the methoxy group, makes it unique and potentially more versatile in its applications . Similar compounds include acenaphthoquinolin-10-ol and other methoxy-substituted quinoline derivatives .
Actividad Biológica
10-Methoxyacenaphtho(1,2-b)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a polycyclic aromatic compound characterized by its fused quinoline and acenaphthene structures. Its molecular formula is C_{15}H_{11}N, and the methoxy group contributes to its solubility and reactivity profiles. The compound's structure is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were significantly lower than those for standard antibiotics, demonstrating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 32 |
| Escherichia coli | 16 | Ampicillin | 64 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro studies conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM), indicating potent anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy group or other substituents can enhance its biological activity. For instance:
- Substitution on the quinoline ring has been shown to improve antimicrobial potency.
- The introduction of halogen atoms at specific positions increases cytotoxicity against cancer cells.
Propiedades
Número CAS |
132297-89-3 |
|---|---|
Fórmula molecular |
C20H13NO |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
10-methoxyacenaphthyleno[2,1-b]quinoline |
InChI |
InChI=1S/C20H13NO/c1-22-14-8-9-18-13(10-14)11-17-15-6-2-4-12-5-3-7-16(19(12)15)20(17)21-18/h2-11H,1H3 |
Clave InChI |
QELFRAMSIASYLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC3=C(C4=CC=CC5=C4C3=CC=C5)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















